molecular formula C₂₃H₂₄D₄F₂N₄O₃ B1160224 Paliperidone E-oxime-d4

Paliperidone E-oxime-d4

Cat. No.: B1160224
M. Wt: 450.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pharmaceutical Analytical Sciences

In the field of pharmaceutical analytical sciences, ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) like paliperidone (B428) is paramount. During the synthesis of paliperidone or its storage, various related substances and impurities can form, such as Paliperidone E-Oxime. pharmaffiliates.comchemicea.com Regulatory bodies require that these impurities be identified, quantified, and controlled within strict limits.

Paliperidone E-Oxime-d4 is used as an internal standard in analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov When analyzing a sample for the presence of the Paliperidone E-Oxime impurity, a precise and known quantity of this compound is added. Because the deuterated and non-deuterated forms behave nearly identically during sample preparation and chromatographic separation, any loss or variation in the analytical process affects both compounds equally. texilajournal.com The mass spectrometer, however, can easily distinguish between them due to their mass difference. This allows for highly accurate and precise quantification of the impurity, correcting for potential errors that might otherwise compromise the result. texilajournal.com

Significance of Deuterated Analogs in Quantitative Methodologies

The use of deuterated analogs, also known as stable isotopically labeled (SIL) internal standards, is considered the gold standard in quantitative mass spectrometry. scispace.com Their significance stems from several key advantages:

Co-elution: The deuterated standard co-elutes with the target analyte during chromatography, meaning they exit the chromatography column at the same time. This is crucial for correcting "matrix effects," where other components in a complex sample (like plasma or a tablet formulation) can suppress or enhance the ionization of the target analyte, leading to inaccurate readings. texilajournal.comaptochem.com

Improved Accuracy and Precision: By compensating for variability in sample handling, injection volume, and instrument response, deuterated internal standards dramatically improve the accuracy, precision, and robustness of a quantitative method. texilajournal.comclearsynth.com This is essential for method validation according to international regulatory guidelines. researchgate.net

While SIL internal standards are preferred, it is noted that they may occasionally exhibit slightly different retention times or could potentially mask issues with analyte stability if not carefully implemented. scispace.com

Overview of Research Trajectories for this compound

The research trajectory for a compound like this compound is intrinsically linked to the analytical requirements for its parent drug, paliperidone. The development and application of this deuterated standard follow a logical progression:

Identification of the Target Impurity: The initial step is the identification of "Paliperidone E-Oxime" as a potential impurity or degradation product of paliperidone that requires monitoring.

Synthesis and Characterization: The next phase involves the chemical synthesis of both the impurity itself and its deuterated analog, this compound. This requires specialized organic synthesis capabilities to introduce the deuterium (B1214612) atoms at specific, stable positions within the molecule.

Analytical Method Development: Researchers develop and validate highly sensitive quantitative methods, typically using LC-MS/MS, for the detection of the Paliperidone E-Oxime impurity in bulk drug substances or final dosage forms. rasayanjournal.co.inresearchgate.net It is within this context that this compound is employed as an internal standard to ensure the method's reliability and meet stringent regulatory expectations. researchgate.net

Commercial Availability: Once synthesized and validated, the compound is often made commercially available as a certified reference material for use in quality control laboratories within the pharmaceutical industry and by regulatory agencies.

The primary research focus is not on the biological effects of this compound, but on its application to ensure the safety and quality of paliperidone-containing medicines.

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Paliperidone144598-75-4C₂₃H₂₇FN₄O₃426.48
Paliperidone E-Oxime1388021-46-2C₂₃H₂₈F₂N₄O₃446.49
Paliperidone-d41020719-55-4C₂₃H₂₃D₄FN₄O₃430.51

Data sourced from Pharmaffiliates and Cayman Chemical. pharmaffiliates.comcaymanchem.com

Table 2: Example Application Data in a Validated LC-MS/MS Method for Paliperidone

The following table illustrates typical validation parameters for a quantitative method for paliperidone, where a deuterated internal standard (like Paliperidone-d4) is used. Similar principles and expected performance would apply to a method for an impurity using its corresponding deuterated standard.

ParameterResult
Linearity Range2.5 - 160 ng/mL
Intra-day Precision (%RSD)1.1% - 8.2%
Inter-day Precision (%RSD)1.1% - 8.2%
Accuracy (% Bias)6.6% - 7.6%
Internal Standard UsedRisperidone-d4 (as a proxy for Paliperidone-d4)

This data is representative of a validated method for quantifying paliperidone in human serum and demonstrates the high precision and accuracy achieved using deuterated internal standards. researchgate.netnih.gov

Properties

Molecular Formula

C₂₃H₂₄D₄F₂N₄O₃

Molecular Weight

450.51

Synonyms

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4;  Paliperidone Impurity G-d4

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

Synthetic Pathways for Deuterated Oxime Analogs

The synthesis of Paliperidone (B428) E-oxime-d4 involves a multi-step process that combines the construction of the core paliperidone structure with isotopic labeling and subsequent functional group transformation. The general strategy involves the N-alkylation of a piperidine (B6355638) derivative with a deuterated chloroethyl pyrimidinone intermediate, followed by the conversion of a ketone functional group into the E-oxime.

The key N-alkylation reaction condenses two primary precursors to form the deuterated paliperidone ketone analog. acs.orggoogle.com This ketone is then subjected to an oximation reaction to yield the target compound.

Table 1: Key Synthetic Transformations

Step Reaction Type Reactants Product
1 N-Alkylation 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one Paliperidone Ketone Analog-d4
2 Oximation Paliperidone Ketone Analog-d4, Hydroxylamine (B1172632) Paliperidone E/Z-oxime-d4 mixture
3 Isomer Separation Paliperidone E/Z-oxime-d4 mixture Paliperidone E-oxime-d4

Deuterium (B1214612) is incorporated into the molecule to create isotopically labeled versions, which are valuable as internal standards in analytical studies or for investigating metabolic pathways. researchgate.netsimsonpharma.com The substitution of hydrogen with deuterium can alter a drug's pharmacokinetic properties due to the kinetic isotope effect, potentially affecting its metabolism. simsonpharma.comnih.gov

For this compound, the four deuterium atoms are typically introduced on the ethyl chain that links the piperidine and the pyrido[1,2-a]pyrimidin-4-one ring systems. This is achieved by using a deuterated alkylating agent during the synthesis. The most common method involves the use of 3-(2-chloroethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one as a key precursor. The synthesis of this deuterated precursor itself can be accomplished using commercially available deuterated starting materials.

The synthesis of the paliperidone framework relies on two key precursors:

3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one : This is the deuterated electrophilic component.

(2,4-Difluorophenyl)(piperidin-4-yl)methanone : This precursor is first converted to the corresponding benzisoxazole, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, which serves as the nucleophile. acs.org

The core reaction is a nucleophilic substitution (N-alkylation) where the secondary amine of the piperidine ring attacks the deuterated chloroethyl side chain, displacing the chloride ion. acs.org This reaction is typically carried out in the presence of a base, such as diisopropylamine (B44863) or potassium carbonate, in a suitable solvent like methanol (B129727) or acetonitrile (B52724). acs.orgresearchgate.net

Following the successful coupling and formation of the deuterated ketone analog of paliperidone, the final step is the oximation. This reaction involves treating the ketone with an oximation agent, such as hydroxylamine (NH2OH), often in the presence of a mild acid or base. googleapis.com The mechanism proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH double bond of the oxime. masterorganicchemistry.com

Isomerism of Paliperidone Oxime Derivatives

The presence of the carbon-nitrogen double bond (C=N) in the oxime functional group gives rise to geometric isomerism. masterorganicchemistry.com These isomers are designated as E (entgegen, meaning "opposite") and Z (zusammen, meaning "together"), based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. studymind.co.uk

The oximation of the paliperidone ketone precursor typically yields a mixture of both E- and Z-isomers. googleapis.comgoogle.com The relative ratio of these isomers can be influenced by various reaction conditions, including temperature, solvent, and pH. nih.gov

The E- and Z-isomers of paliperidone oxime are distinct compounds with unique chemical and physical properties, as evidenced by their separate CAS numbers. chemicea.comchemicea.com In solution, an equilibrium may exist between the two forms, and interconversion can sometimes be catalyzed by acids or other agents like nitric oxide. nih.govnih.gov The Z-isomer is generally defined by having the higher priority groups (based on CIP rules) on the same side of the C=N double bond, while the E-isomer has them on opposite sides. youtube.com

Table 2: Isomers of Paliperidone Oxime

Isomer CAS Number (Unlabeled) Chemical Name
E-Isomer 1388021-46-2 (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one chemicea.com
Z-Isomer 1388021-47-3 (Z)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one chemicea.com

While achieving complete stereoselectivity in oximation reactions can be challenging, methods exist to obtain the desired E-isomer in high purity. Specific stereoselective synthesis routes for Paliperidone E-oxime are not extensively detailed in the public literature. However, a common industrial approach involves the separation of the E/Z mixture after the reaction.

A documented strategy suggests that the E- and Z-isomers can be separated based on differences in their physical properties. googleapis.comgoogle.com One effective method is fractional crystallization. This can be enhanced by forming salts of the oxime isomers with a suitable organic or inorganic acid. The differing solubilities of the E- and Z-isomer salts can be exploited to selectively crystallize and isolate the desired E-isomer from the mixture. googleapis.comgoogle.com

Investigation of Process-Related Impurity Formation

The quality of an active pharmaceutical ingredient (API) is critically dependent on the control of impurities. scholarsresearchlibrary.com During the synthesis of paliperidone and its derivatives, several process-related impurities can arise from starting materials, by-products, or degradation. google.comscholarsresearchlibrary.com

For the synthesis of this compound, key potential impurities include:

Z-Isomer : The most significant process-related impurity is the undesired Z-isomer of the oxime.

Unreacted Ketone Precursor : Incomplete oximation will lead to the presence of the deuterated ketone starting material.

Paliperidone-Related Impurities : Impurities common to the synthesis of paliperidone itself can also be present. These may include oxidized or dehydrated forms of the parent molecule. scholarsresearchlibrary.com

Table 3: Potential Process-Related Impurities

Impurity Name Origin
Paliperidone Z-oxime-d4 Isomeric by-product from oximation reaction chemicea.com
Paliperidone Ketone Analog-d4 Unreacted starting material
Didehydro paliperidone-d4 Side reaction or degradation scholarsresearchlibrary.com
9-Oxo-risperidone-d4 (Keto impurity) Degradation/side-product from paliperidone synthesis google.com
Desfluoro paliperidone-d4 Impurity from starting materials scholarsresearchlibrary.com

Controlling these impurities requires careful optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) and effective purification methods, such as recrystallization and chromatography, at various stages of the synthesis. acs.orgscholarsresearchlibrary.com

Identification of Synthetic Byproducts Leading to Oxime Structures

The synthesis of paliperidone, a complex heterocyclic molecule, involves multiple steps where the formation of byproducts is a critical concern for pharmaceutical purity. Among these byproducts, oxime structures can arise from specific intermediates and reaction conditions. The formation of Paliperidone E-oxime, and by extension its deuterated analog this compound, is linked to the presence of a ketone precursor or the oxidation of certain nitrogen-containing intermediates.

While the direct synthetic pathway for paliperidone does not inherently involve an oxime formation step, the presence of a keto-impurity, 9-oxo-risperidone, is a known issue. wikipedia.org This keto-impurity can potentially react with hydroxylamine or related reagents, if present as contaminants or in subsequent synthetic steps, to form an oxime. The reaction between a ketone and hydroxylamine is a classic method for oxime synthesis. chemtube3d.com

The stereochemistry of the resulting oxime, designated as E or Z, is determined by the spatial arrangement of the substituents around the C=N double bond. The E-isomer (from the German entgegen, meaning opposite) and the Z-isomer (from the German zusammen, meaning together) can exhibit different physical and chemical properties. The formation of the E-isomer is often thermodynamically favored, though the kinetic product can be a mixture of both. nih.gov

The introduction of deuterium atoms to form this compound would likely occur through the use of deuterated starting materials or reagents during the synthesis of the paliperidone core structure or the impurity itself. For instance, if a deuterated ketone precursor is used, the resulting oxime would carry the deuterium label.

Detailed research findings on the specific reaction mechanisms leading to Paliperidone E-oxime as a byproduct in commercial paliperidone synthesis are not extensively published in publicly available literature. However, based on general principles of organic chemistry, the following table outlines potential precursors and reaction types that could lead to this impurity.

Potential PrecursorReaction TypeResulting Structure
9-oxo-risperidoneCondensation with hydroxylaminePaliperidone Oxime (mixture of E/Z isomers)
Paliperidone N-oxideRearrangement/ReductionPotential for oxime formation under specific conditions

Mitigation Strategies for Impurity Generation during Synthesis

Controlling the formation of impurities is a paramount concern in pharmaceutical manufacturing. For oxime impurities like Paliperidone E-oxime, mitigation strategies focus on preventing the formation of the precursor ketone and controlling the reaction conditions to disfavor oxime formation.

One primary strategy is the stringent control of the synthesis process to minimize the formation of 9-oxo-risperidone. This can be achieved by optimizing reaction temperatures, pressures, and the stoichiometry of reagents. simsonpharma.com Purification techniques, such as chromatography and crystallization, are also employed to remove any formed keto-impurity from the paliperidone active pharmaceutical ingredient (API). simsonpharma.com

Further mitigation strategies can be employed if the formation of the oxime is a persistent issue:

Exclusion of Hydroxylamine and Related Reagents: Ensuring that no sources of hydroxylamine or its derivatives are present in the reaction streams is a critical preventative measure. This includes rigorous quality control of all raw materials and solvents.

Control of Reaction pH: The formation of oximes is pH-dependent. By carefully controlling the pH of the reaction mixture, the condensation reaction between a ketone and hydroxylamine can be suppressed.

In-process Controls: Implementing in-process analytical testing can monitor the formation of the keto-impurity and the oxime in real-time, allowing for adjustments to the process parameters to minimize their levels.

Purification Methods: If the oxime impurity does form, specific purification methods can be developed to remove it from the final product. These can include specialized chromatographic techniques or selective crystallization methods that exploit the different physicochemical properties of paliperidone and its oxime impurities.

The following table summarizes the key mitigation strategies for controlling the generation of Paliperidone E-oxime during synthesis.

Mitigation StrategyDescription
Process OptimizationFine-tuning of reaction conditions (temperature, pressure, stoichiometry) to minimize the formation of 9-oxo-risperidone.
Raw Material ControlStrict quality control to ensure the absence of hydroxylamine or related contaminants in starting materials and solvents.
pH ControlMaintaining the reaction pH outside the optimal range for oxime formation.
In-Process MonitoringReal-time analytical testing to detect and quantify the formation of precursor and oxime impurities.
Advanced PurificationDevelopment of specific chromatographic or crystallization methods to effectively remove the oxime impurity from the final product.

Degradation Pathways and Stability Profiling of Paliperidone Analogs

Forced Degradation Studies on Paliperidone (B428) and Related Oximes

Forced degradation studies on the parent compound, paliperidone, have been conducted under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines to understand its stability profile. These studies reveal the compound's susceptibility to different degradation mechanisms. While specific data on Paliperidone E-oxime-d4 is not extensively available, the behavior of paliperidone provides a crucial baseline for understanding the stability of its related oxime derivatives.

Paliperidone has been shown to be labile under hydrolytic stress, degrading under both acidic and alkaline conditions. researchgate.netnih.gov Studies indicate that upon exposure to acid and alkali, paliperidone degrades to form specific products. researchgate.net For instance, in one study, the drug degraded into products designated as II and III under both acid and alkali hydrolytic stress. researchgate.net Another study also confirmed degradation in acidic conditions. researchgate.net

The oxime functional group, as present in this compound, generally exhibits greater resistance to hydrolysis compared to other C=N bonds like hydrazones. Research has shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones. nih.gov This increased stability is attributed to the higher electronegativity of the oxygen atom, which makes protonation—a key step in acid-catalyzed hydrolysis—less favorable. nih.gov Therefore, it can be inferred that while the core paliperidone structure may undergo hydrolysis, the oxime moiety in its derivatives would likely remain more stable, particularly in acidic environments.

Oxidative conditions have been identified as a significant factor in the degradation of paliperidone. nih.govresearchgate.net Studies using hydrogen peroxide (H2O2) as the oxidizing agent have demonstrated the susceptibility of the molecule to oxidation. nih.govresearchgate.net One investigation found that exposure to 18% H2O2 resulted in a slow decomposition, with 83.49% of the drug remaining after 72 hours. nih.govresearchgate.net The degradation process under oxidative stress has been observed to follow first-order kinetics. nih.gov

A common degradation product observed in both oxidative and photocatalytic stress conditions is believed to be the N-oxide of paliperidone, formed at the tertiary amine of the piperidine (B6355638) ring. nih.gov This suggests that the piperidine nitrogen is a primary site for oxidative attack. Other identified oxidative degradation products include derivatives with modifications to the lactam, benzisoxazole, and pyrimidine rings, identified by their mass-to-charge ratios (m/z) in mass spectrometry analysis. nih.gov

Photostability is a critical parameter for drug substances, and studies show that paliperidone is particularly susceptible to degradation upon exposure to light. nih.gov Photolysis has been described as a strong degradation factor for paliperidone. nih.govresearchgate.net In one study, only 24.64% of the drug remained after 24 hours of exposure to light, indicating significant lability. nih.govresearchgate.net The photodegradation of paliperidone has been found to follow first-order kinetics in all tested conditions. researchgate.net

The degradation is influenced by the medium, with the compound being much less stable in aqueous solutions compared to methanol (B129727), regardless of the irradiation source (UVA or UVC). researchgate.net A common degradant was observed under photoacid and photoneutral conditions in one study. researchgate.net Another investigation identified a primary photodegradation product as 3-{2-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.net

The thermal stability of paliperidone has yielded somewhat varied results across different studies. One study reported that the drug was stable under dry heat stress conditions. nih.gov In contrast, another investigation found that paliperidone undergoes degradation under heat, and this process follows first-order kinetics. nih.gov For paliperidone palmitate, a prodrug ester of paliperidone, thermogravimetric analysis (TGA) showed that weight loss begins at 200°C, indicating this as the maximum temperature the compound can withstand before significant thermal decomposition occurs. researchgate.net These differences may arise from varying experimental conditions such as the presence of moisture (wet vs. dry heat) and the specific form of the drug being tested (e.g., paliperidone vs. paliperidone palmitate).

Summary of Forced Degradation Studies on Paliperidone
Stress ConditionObservationKineticsReference
Acid HydrolysisDegradation observedNot specified researchgate.netnih.govresearchgate.net
Alkaline HydrolysisDegradation observedNot specified researchgate.netnih.gov
Oxidation (H₂O₂)Slow degradation (16.51% in 72h)First-order nih.govnih.gov
PhotolysisSignificant degradation (75.36% in 24h)First-order nih.govnih.govresearchgate.net
Thermal (Dry Heat)Reported as stable in one studyNot applicable nih.gov
Thermal (General)Degradation observed in another studyFirst-order nih.gov

Characterization of Degradation Products

The identification and structural characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product. Various analytical techniques, particularly liquid chromatography combined with mass spectrometry (LC-MS), have been pivotal in this process.

Through the use of advanced analytical methods like UPLC-MS, several degradation products of paliperidone have been identified and characterized. nih.gov These degradants often involve modifications at chemically reactive sites within the paliperidone molecule.

Key structural modifications observed in paliperidone degradants include:

N-Oxidation: The formation of a Paliperidone N-oxide is a commonly reported degradation product under oxidative and photolytic conditions. nih.gov

Ring Modifications: Degradants featuring alterations in the lactam, benzisoxazole, and pyrimidine rings have been identified via mass spectrometry, with specific impurities having m/z values of 445.3128 (potential N-oxide), 380.8906, 364.9391, 232.9832, and 217.0076. nih.gov

Benzisoxazole Cleavage: In the presence of certain bacteria, both risperidone and its metabolite paliperidone can undergo cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-paliperidone. nih.gov

One study proposed the structures for three degradation products formed under hydrolytic and photolytic stress as:

3-(1-allyl-1, 4-dihydropyridin-4-yl)-5-fluorobenzo[d] isoxazole

5-fluoro-3-(piperidin-4-yl) benzo[d] isoxazole

5-(2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-6-methylpyrimidin-4-(3H)-one researchgate.net

These findings highlight the chemical liabilities of the paliperidone structure and provide a roadmap for developing stability-indicating analytical methods and formulating more robust drug products.

Identified Degradation Products of Paliperidone
Degradation ProductObserved Underm/z (if applicable)Reference
Paliperidone N-OxideOxidative, Photolytic445.3128 nih.govnih.gov
Lactam/Benzisoxazole/Pyrimidine Ring Modified DerivativesGeneral Forced Degradation380.8906, 364.9391, 232.9832, 217.0076 nih.gov
2-hydroxybenzoyl-paliperidoneBacterial DegradationNot specified nih.gov
5-fluoro-3-(piperidin-4-yl) benzo[d] isoxazoleHydrolytic (Acid/Alkali)Not specified researchgate.net

Comparative Degradation Profiles of Oxime Isomers

A comparative analysis of the degradation profiles of the E and Z isomers of Paliperidone oxime, particularly the deuterated form (d4), is not well-documented in the existing scientific literature. While studies on the parent drug, paliperidone, have established its degradation under various stress conditions, a direct comparison of the stability of its oxime isomers is not available.

General chemical principles suggest that geometric isomers, such as the E and Z forms of an oxime, can exhibit different stabilities due to steric and electronic factors. These differences can lead to varying rates of degradation or different degradation pathways under specific conditions. For instance, in some oxime derivatives, the anti (E) isomer has been observed to be less stable in acidic conditions and can isomerize to the more stable syn (Z) form. nih.gov However, this is a generalized observation and may not directly apply to paliperidone oxime without specific experimental data.

Forced degradation studies on paliperidone have shown that the molecule is susceptible to photolytic, oxidative, and hydrolytic degradation. nih.govresearchgate.netresearchgate.net Key degradation pathways include the formation of the paliperidone N-oxide and cleavage of the benzisoxazole ring. nih.gov

Table 1: Hypothetical Comparative Degradation Data for Paliperidone Oxime Isomers The following table is illustrative and based on general principles of isomer stability, as specific data for this compound and its Z-isomer is not available.

Isomer Stress Condition Degradation Rate (Hypothetical) Major Degradation Products (Postulated)
This compound Acidic Hydrolysis Potentially higher Isomerization to Z-form, Hydrolysis products
Paliperidone Z-oxime-d4 Acidic Hydrolysis Potentially lower Hydrolysis products
This compound Photolytic Stress Similar to Z-isomer Photodegradation products
Paliperidone Z-oxime-d4 Photolytic Stress Similar to E-isomer Photodegradation products
This compound Oxidative Stress Similar to Z-isomer N-oxide, Ring-opened products
Paliperidone Z-oxime-d4 Oxidative Stress Similar to E-isomer N-oxide, Ring-opened products

Without dedicated research into the comparative stability of the E and Z isomers of this compound, any discussion on their degradation profiles remains speculative. Empirical data from well-designed stability studies are required to accurately characterize and compare the degradation pathways and kinetics of these two isomers. Such studies would involve subjecting both isomers to a range of stress conditions (e.g., pH, light, temperature, oxidizing agents) and analyzing the degradation products and rates using validated analytical methods.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides the fundamental data required to confirm the identity and structure of Paliperidone (B428) E-oxime-d4.

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of Paliperidone E-oxime-d4. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS can verify the molecular formula. nih.gov For the non-deuterated Paliperidone E-oxime, the molecular formula is C₂₃H₂₈F₂N₄O₃. allmpus.com The deuterated analogue, this compound, incorporates four deuterium (B1214612) atoms in place of hydrogen, leading to the molecular formula C₂₃H₂₄D₄F₂N₄O₃.

HRMS analysis, often using techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry, would confirm the expected increase in the monoisotopic mass corresponding to the four deuterium atoms. joac.info The comparison between the calculated theoretical mass and the experimentally measured mass provides strong evidence for the correct elemental composition and successful deuterium incorporation.

Table 1: Theoretical and Measured Mass Data from HRMS

Compound Molecular Formula Theoretical Monoisotopic Mass (Da) Expected Measured Mass (Da)
Paliperidone E-oxime C₂₃H₂₈F₂N₄O₃ 446.2129 ~446.2129 ± 0.0022

Note: The table is interactive and based on calculated theoretical values.

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 451.2) would be isolated and subjected to collision-induced dissociation (CID).

Based on the known fragmentation of the closely related compound Paliperidone-d4, key fragmentation pathways can be predicted. researchgate.netresearchgate.net The fragmentation of paliperidone typically yields a major product ion at m/z 207, corresponding to the cleavage of the ethylpiperidine linker. For Paliperidone-d4, this fragment is observed at m/z 211, indicating that the four deuterium labels are located on the pyrido[1,2-a]pyrimidin-4-one moiety. researchgate.net It is therefore inferred that this compound will exhibit a similar fragmentation pattern, producing a characteristic product ion at m/z 211.2. This specific mass shift provides definitive evidence for the location of the deuterium labels.

Table 2: Predicted MS/MS Fragmentation Data

Compound Precursor Ion [M+H]⁺ (m/z) Major Product Ion (m/z) Inferred Structural Fragment
Paliperidone 427.2 207.2 [C₁₁H₁₁N₂O₂]⁺
Paliperidone-d4 431.2 211.2 [C₁₁H₇D₄N₂O₂]⁺

Note: The table is interactive. Data for Paliperidone and Paliperidone-d4 is based on published findings researchgate.netresearchgate.net, while data for this compound is inferred.

NMR spectroscopy provides the most definitive information for structural assignment by mapping the chemical environment of magnetically active nuclei like ¹H and ¹³C. magritek.com For this compound, a comparative analysis with its non-deuterated counterpart is highly informative.

The ¹H NMR spectrum of the non-deuterated E-oxime would show characteristic signals for the aromatic protons of the difluorophenyl ring, the piperidine (B6355638) ring protons, and the protons of the tetracyclic pyrido[1,2-a]pyrimidin-4-one system. magritek.com In the ¹H NMR spectrum of this compound, the key diagnostic feature would be the absence of signals corresponding to the four protons that have been replaced by deuterium. As indicated by MS/MS data, these labels are on the pyrido[1,2-a]pyrimidin-4-one structure. This absence of specific proton signals, combined with the unchanged signals from the rest of the molecule, confirms both the location and extent of deuteration. Further analysis using ²H (deuterium) NMR could be used to directly observe the signals from the deuterium nuclei.

Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds within a molecule, providing a unique "fingerprint." researchgate.net The IR spectrum of Paliperidone E-oxime would display characteristic absorption bands for its functional groups, including O-H stretching from the hydroxyl group, C=O stretching of the pyrimidinone carbonyl, C=N stretching of the oxime, and C-F stretching from the difluorophenyl group.

The most significant impact of isotopic labeling in the IR spectrum of this compound is the presence of carbon-deuterium (C-D) bond vibrations. C-D stretching bands appear at a lower frequency (typically 2100–2250 cm⁻¹) compared to the corresponding carbon-hydrogen (C-H) stretching bands (2850–3000 cm⁻¹). nih.gov This distinct isotopic shift is a direct consequence of the heavier mass of deuterium and serves as a clear diagnostic marker for the presence of C-D bonds in the molecule.

Table 3: Key IR Absorption Bands and Isotopic Shifts

Vibrational Mode Typical Wavenumber (C-H) Expected Wavenumber (C-D)
C-H Stretch (aliphatic) 2850 - 2960 cm⁻¹ N/A
C-D Stretch (aliphatic) N/A 2100 - 2250 cm⁻¹
C=O Stretch ~1650 cm⁻¹ ~1650 cm⁻¹
C=N Stretch (oxime) ~1640 cm⁻¹ ~1640 cm⁻¹

Note: This interactive table shows typical and expected frequency ranges.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from related substances and for its quantification in various matrices.

Reversed-phase liquid chromatography (RP-LC) is the predominant technique for the analysis of paliperidone and its related compounds due to its robustness and versatility. researchgate.net A stable, reproducible RP-LC method is crucial for the quality control of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and flow rate to achieve efficient separation.

Deuterated compounds like this compound exhibit nearly identical chromatographic behavior to their non-deuterated analogues. researchgate.net Therefore, a method developed for the non-deuterated E-oxime would be directly applicable. When coupled with a mass spectrometer (LC-MS), the two compounds can be easily distinguished by their different mass-to-charge ratios, allowing the deuterated compound to serve as an excellent internal standard for quantitative analysis. researchgate.net

A typical RP-LC method would utilize a C18 stationary phase with a gradient or isocratic elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov

Table 4: Example RP-LC Method Parameters

Parameter Condition
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (B1210297) in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 70% B) or Gradient
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 30 - 40 °C

| Detector | UV (e.g., 238 nm) or Mass Spectrometer |

Note: This interactive table provides a representative set of starting conditions for method development.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. These improvements are primarily due to the use of columns packed with sub-2 µm particles, which can withstand higher pressures. In the context of paliperidone and its related compounds, UPLC is a powerful tool for quantitative analysis, particularly in pharmaceutical dosage forms. japsonline.com

A key application is the development of rapid, stability-indicating methods for determining paliperidone palmitate in depot injectable formulations. japsonline.com UPLC methods can effectively separate the active pharmaceutical ingredient (API) from its degradation products, such as the N-Oxide and paliperidone, as well as from formulation excipients, often within a very short run time of approximately 2.5 minutes. japsonline.com The high efficiency of UPLC ensures sharp, well-resolved peaks, which is crucial for accurate quantification and for demonstrating the stability-indicating power of the analytical method during forced degradation studies. japsonline.com The technique's speed and reliability make it highly suitable for routine quality control analysis and for stability testing of pharmaceutical products. japsonline.com

Below is a table summarizing typical UPLC parameters used in the analysis of paliperidone-related compounds.

ParameterDescriptionReference
ColumnAcquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) japsonline.com
Mobile PhaseAmmonium acetate buffer and acetonitrile (10:90 v/v) japsonline.com
Flow Rate0.6 mL/min japsonline.com
DetectionUV at 238 nm japsonline.comresearchgate.net
Run Time~2.5 minutes japsonline.com

Optimization of Chromatographic Parameters for Isomeric Resolution

The separation of isomers, such as the E and Z isomers of an oxime, presents a significant chromatographic challenge due to their similar physicochemical properties. Achieving baseline resolution requires careful optimization of multiple chromatographic parameters. The principles of Quality by Design (QbD) are often employed to systematically develop and optimize robust analytical methods. qtanalytics.in Experimental designs, such as the Box-Behnken design, can be used to study the influence of critical factors like mobile phase composition, column temperature, and flow rate on chromatographic performance. qtanalytics.innih.gov

For resolving oxime isomers, the choice of stationary and mobile phases is critical. nih.govnih.gov Reversed-phase columns (e.g., C18) are commonly used. qtanalytics.in The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer, significantly impacts retention and selectivity. semanticscholar.orgresearchgate.net The pH of the buffer is another crucial parameter, as it can alter the ionization state of the analytes and, consequently, their interaction with the stationary phase. researchgate.net Other factors that are systematically adjusted to improve resolution include:

Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it extends the analysis time. researchgate.net

Column Temperature: Adjusting the column oven temperature can alter elution patterns and improve peak shape and separation efficiency. qtanalytics.in

Additive Concentration: The concentration of additives like triethylamine (B128534) or formic acid in the mobile phase can be optimized to improve peak symmetry and resolution. semanticscholar.orgresearchgate.net

Through systematic optimization, a "design space" can be established where the method consistently delivers the required isomeric resolution, ensuring its robustness for routine analysis. nih.gov

Application of this compound as a Reference Standard

This compound serves as a crucial reference standard in advanced analytical techniques, primarily due to its structural similarity to potential impurities or metabolites of paliperidone and the inclusion of deuterium atoms. As a stable isotope-labeled compound, it is particularly valuable in mass spectrometry-based assays for ensuring accuracy and precision.

Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample processing and instrumental analysis. A stable isotope-labeled (SIL) analogue of the analyte is considered the "gold standard" for an IS. Paliperidone-d4, a deuterated analogue, is widely used as an internal standard for the quantification of paliperidone in biological matrices such as human plasma. researchgate.netsemanticscholar.org

The key advantages of using Paliperidone-d4 as an IS are:

Similar Physicochemical Properties: It co-elutes with the unlabeled paliperidone, meaning it experiences nearly identical conditions during chromatographic separation. semanticscholar.org

Identical Extraction Recovery and Matrix Effects: It behaves almost identically to the analyte during sample preparation steps (e.g., solid-phase extraction or protein precipitation) and experiences the same degree of ion suppression or enhancement in the mass spectrometer source. researchgate.netnih.gov

Mass-Based Differentiation: Despite these similarities, the IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms. researchgate.net

This approach significantly improves the accuracy, precision, and reliability of the bioanalytical method. researchgate.net The quantification is based on the ratio of the analyte's response to the IS's response, which remains constant even if sample loss occurs. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving highly accurate and precise measurements, enabling absolute quantification of an analyte. mdpi.com The use of this compound or a similar deuterated standard like Paliperidone-d4 is central to this method. researchgate.net

The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to the sample before any processing. mdpi.com The labeled standard equilibrates with the endogenous, unlabeled analyte. The mixture is then processed and analyzed by MS/MS. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, the exact amount of the analyte originally in the sample can be calculated with high precision. mdpi.com This method effectively cancels out procedural errors, such as incomplete extraction or instrument instability, because both the analyte and the standard are affected equally. mdpi.com The use of a SIL-IS in an LC-MS/MS assay is, in essence, an application of the isotope dilution principle. mdpi.com

Method Development and Validation for Bioanalytical Assays

The development and validation of bioanalytical assays using this compound as an internal standard must adhere to stringent guidelines from regulatory bodies like the US-FDA. semanticscholar.org A comprehensive validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, such as in pharmacokinetic studies. researchgate.netsemanticscholar.org

Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the matrix, such as metabolites or endogenous substances. researchgate.net

Linearity: The assay must be linear over a defined concentration range. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against the nominal concentration, and a correlation coefficient (r²) of ≥ 0.99 is typically required. researchgate.net

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification). researchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extraction spiked sample. High and consistent recovery is desirable. researchgate.netnih.gov

Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte and IS, ensuring that ion suppression or enhancement does not compromise the results. nih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. semanticscholar.org

A summary of typical validation results for a paliperidone bioanalytical assay is presented below.

Validation ParameterTypical Finding / Acceptance CriteriaReference
Linearity Range0.200 ng/mL to 55.115 ng/mL researchgate.net
Correlation Coefficient (r²)≥ 0.99 researchgate.net
Precision (RSD%)Within 15% (20% at LLOQ) researchgate.net
Accuracy (%)Within 85-115% (80-120% at LLOQ) researchgate.net
Extraction Recovery> 99% for both paliperidone and Paliperidone-d4 researchgate.net

Role in Impurity Profiling and Pharmaceutical Quality Control

Development of Stability-Indicating Methods for Paliperidone (B428) Analysis

Stability-indicating analytical methods are crucial for demonstrating that a particular analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. pharmacompass.com The development of such methods for paliperidone involves subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis to force its degradation. nih.govsphinxsai.com

During these studies, Paliperidone E-oxime may be formed as a degradation product. researchgate.net A stability-indicating method must be able to separate the main paliperidone peak from the peaks of all potential impurities, including the E-oxime isomer. japsonline.comresearchgate.net In methods utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), Paliperidone E-oxime-d4 is added to the samples being analyzed. Because it behaves almost identically to the non-labeled Paliperidone E-oxime during sample extraction and chromatographic separation, it can effectively compensate for variations in the analytical process. aptochem.comnih.gov This ensures that the quantification of the Paliperidone E-oxime impurity is reliable and accurate, which is a key requirement for any validated stability-indicating method. synzeal.com

Identification and Quantification of Related Substances in Drug Substances and Products

The control of impurities is a mandatory requirement for regulatory approval of any pharmaceutical product. Related substances in paliperidone can arise from the manufacturing process or through degradation over time. Paliperidone E-oxime has been identified as a potential impurity in paliperidone. pharmaffiliates.comglppharmastandards.com

Advanced analytical strategies are employed to detect, isolate, and characterize impurities in paliperidone. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for their high resolving power to separate paliperidone from its related substances. pharmacompass.comjapsonline.com

When coupled with mass spectrometry (LC-MS or UPLC-MS), these techniques become powerful tools for both identification and quantification. nih.govresearchgate.net In such analyses, this compound is used as an internal standard. aptochem.com The process typically involves:

Adding a known, fixed amount of this compound to both calibration standards and test samples.

Subjecting the samples to chromatographic separation, where the d4-standard co-elutes with the native Paliperidone E-oxime impurity. texilajournal.com

Detecting both compounds with the mass spectrometer, which can differentiate them based on their distinct mass-to-charge (m/z) ratios.

Calculating the concentration of the Paliperidone E-oxime impurity by comparing the ratio of its peak area to the peak area of the known amount of this compound.

This strategy effectively corrects for potential sample loss during preparation or fluctuations in instrument response, leading to highly accurate quantification. clearsynth.com

In pharmaceutical analysis, reference standards are highly characterized materials used as a benchmark for confirming the identity and purity of a substance. There is a distinction in the utility of the non-labeled and the deuterated forms:

Paliperidone E-oxime: This non-labeled compound serves as a primary reference standard for impurity identification. veeprho.com It is used to confirm the retention time in an HPLC chromatogram and the fragmentation pattern in a mass spectrum, thereby positively identifying the impurity in a test sample of paliperidone. synzeal.com

This compound: This isotopically labeled compound serves as an internal reference standard specifically for quantitative analysis. aptochem.comsimsonpharma.com Because it shares the same physicochemical properties as the target impurity, it is the ideal tool for ensuring accuracy in quantification, especially at the low levels required for impurity monitoring. texilajournal.com

Validation of Analytical Methods for Impurity Assessment

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net According to International Council for Harmonisation (ICH) guidelines, this involves assessing parameters such as specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). ijper.org The use of a deuterated internal standard like this compound significantly strengthens the validation of quantitative methods for impurity assessment. nih.gov

Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. ijper.org When analyzing impurities in complex matrices like pharmaceutical formulations or biological samples, achieving selectivity can be challenging.

The use of LC-MS with this compound as an internal standard provides exceptionally high selectivity. The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the target impurity (Paliperidone E-oxime) and the internal standard (this compound). This technique, known as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensures that only compounds with these exact masses are detected, effectively eliminating interference from other components in the matrix. ijpbs.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. oup.com For pharmaceutical impurities, regulatory guidelines require these limits to be very low, often below 0.1%.

Determining the LOD and LOQ for paliperidone impurities is a standard part of method validation. sphinxsai.comresearchgate.net These values are typically established by analyzing a series of diluted solutions and are often calculated based on the signal-to-noise ratio (S/N), where the LOD is commonly defined as S/N ≥ 3 and the LOQ as S/N ≥ 10. jocpr.com The use of this compound as an internal standard helps to ensure the accuracy and precision of measurements at these very low concentration levels, making the determination of the LOQ more reliable. nih.gov

Below is a table summarizing typical validation parameters found in HPLC methods for paliperidone analysis, demonstrating the low levels at which impurities must be monitored.

ParameterTypical ValueReference
Linearity Range5-150 µg/ml ijper.org
LOD0.03 - 0.14 µg/ml researchgate.netijper.org
LOQ0.10 - 0.42 µg/ml researchgate.netijper.org
Correlation Coefficient (r²)>0.999 ijper.orgjocpr.com

Evaluation of Linearity, Accuracy, and Precision in the Role of this compound

In the rigorous framework of pharmaceutical quality control, the validation of analytical methods is paramount to ensure the reliability of data. The use of a deuterated internal standard, such as this compound, is a sophisticated strategy to enhance the accuracy and precision of quantifying the corresponding non-labeled impurity, Paliperidone E-oxime. This section details the critical validation parameters of linearity, accuracy, and precision for a typical quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). While specific validation data for this compound is not publicly available, the following presents a representative evaluation based on established principles and common outcomes in the validation of analytical methods for pharmaceutical impurities.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of Paliperidone E-oxime, a series of calibration standards at different concentration levels are prepared and analyzed. The response (e.g., peak area ratio of the analyte to the internal standard, this compound) is then plotted against the known concentration of the analyte.

A typical linearity study would involve the preparation of at least five concentration levels, spanning a range from the reporting threshold to above the specification limit for the impurity. The data is then subjected to linear regression analysis. The key statistical outputs from this analysis are the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1, indicating a strong linear relationship. The y-intercept of the regression line is also evaluated to ensure it is not significantly different from zero.

Table 1: Representative Linearity Data for the Quantification of Paliperidone E-oxime

Concentration (µg/mL) Peak Area Ratio (Analyte/Internal Standard)
0.05 0.012
0.10 0.025
0.25 0.063
0.50 0.124
1.00 0.251
1.50 0.376

This table is interactive. You can sort and filter the data.

Linearity Regression Analysis:

Correlation Coefficient (r): 0.9998

Coefficient of Determination (r²): 0.9996

Linear Regression Equation: y = 0.2501x + 0.0005

The high values of the correlation coefficient and coefficient of determination in this representative data indicate a strong linear relationship between the concentration of Paliperidone E-oxime and the instrumental response over the specified range.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (Paliperidone E-oxime) spiked into a sample matrix. The analysis is performed at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the target concentration), with multiple preparations (typically three) at each level.

The use of this compound as an internal standard is particularly beneficial for improving accuracy, as it can compensate for variations in sample preparation and instrument response. The percentage recovery is calculated for each replicate, and the mean recovery and its standard deviation are determined.

Table 2: Illustrative Accuracy (Recovery) Data for Paliperidone E-oxime

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
0.10 (n=3) 0.098, 0.101, 0.099 98.0, 101.0, 99.0
0.50 (n=3) 0.495, 0.503, 0.498 99.0, 100.6, 99.6
1.00 (n=3) 0.992, 1.005, 0.997 99.2, 100.5, 99.7

This table is interactive. You can sort and filter the data.

Summary of Recovery Data:

Mean Recovery: 99.6%

Relative Standard Deviation (RSD) of Recovery: 0.9%

The results in the representative table demonstrate high mean recovery and low variability, indicating that the analytical method is accurate for the quantification of Paliperidone E-oxime.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples at 100% of the test concentration.

Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. The analysis is conducted on different days to assess the method's ruggedness under typical laboratory variations.

Table 3: Example of Precision Data for the Quantification of Paliperidone E-oxime

Precision Level Replicate Measured Concentration (µg/mL) Mean (µg/mL) RSD (%)
Repeatability 1 0.502 0.501 0.8
2 0.498
3 0.505
4 0.497
5 0.503
6 0.501
Intermediate Precision Day 1 (Analyst 1) 0.501 (mean of 6) 0.500 0.5
Day 2 (Analyst 2) 0.498 (mean of 6)

This table is interactive. You can sort and filter the data.

The low RSD values for both repeatability and intermediate precision in the illustrative data indicate that the analytical method is precise and reliable for the routine analysis of Paliperidone E-oxime. The use of an internal standard like this compound is instrumental in achieving such high precision by correcting for minor variations that may occur during the analytical process.

Pre Clinical Biotransformation and Analytical Applications

In Vitro Metabolic Studies of Paliperidone (B428) Oxime (Focus on Analytical Detection)

In vitro metabolic studies are essential for predicting how a compound will be processed in the body. These studies typically utilize subcellular fractions from relevant tissues, such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes like the Cytochrome P450 (CYP450) superfamily.

To investigate the biotransformation of a compound like paliperidone oxime, it would be incubated with these enzymatic preparations along with necessary cofactors (e.g., NADPH). The primary metabolic pathways identified for the parent compound, paliperidone, include oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission. nih.gov It is hypothesized that a related compound such as paliperidone oxime would undergo similar enzymatic processes.

The focus of these in vitro studies is the analytical detection and characterization of any resulting metabolites. Following incubation, the samples are processed to stop the enzymatic reactions and extract the analytes. The analytical method of choice is typically high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This technique allows for the separation of the parent compound from its metabolites, followed by their detection and structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net The high sensitivity and selectivity of LC-MS/MS are crucial for identifying trace-level metabolites formed in the in vitro system. researchgate.net

Analytical Methodologies for Metabolite Identification (Excluding Clinical Outcomes)

The identification of metabolites is a complex analytical task requiring robust and specific methodologies. For paliperidone and its related substances, various chromatographic techniques have been developed and validated. These methods are designed to separate, detect, and quantify the parent drug and its metabolites in complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational separation techniques used. ijper.orgjapsonline.com These methods rely on a stationary phase (the column) and a mobile phase to separate compounds based on their physicochemical properties. The choice of column, such as a C18 or a specialized cyano (CN) column, and the composition of the mobile phase are optimized to achieve the best possible separation of all relevant compounds. researchgate.netijper.org

Detection is commonly performed using UV detectors at a specific wavelength where the compounds absorb light (e.g., 237 nm, 275 nm, or 280 nm). ijper.orgresearchgate.net However, for definitive identification and structural characterization of unknown metabolites, mass spectrometry (MS) is indispensable. researchgate.net When coupled with HPLC or UPLC, MS detectors can provide the exact mass of the eluted compounds. Tandem mass spectrometry (MS/MS) further fragments the initial ions to create a specific fragmentation pattern, which acts as a "fingerprint" for structural confirmation. researchgate.netlatamjpharm.org For instance, a known LC-MS/MS method for paliperidone monitors the transition of the precursor ion at m/z 427.2 to the product ion at m/z 207.2. researchgate.net

Table 1: Examples of Chromatographic Methods for Paliperidone and Related Substances

TechniqueColumnMobile PhaseFlow RateDetectionReference
RP-HPLCPhenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm)Methanol (B129727): Acetonitrile (B52724): 0.15% Triethylamine (B128534) in water (pH 6) (50:20:30 v/v)1.0 mL/minUV at 237 nm ijper.org
RP-HPLCZorbax SB C18 (100x4.6 mm, 3.5 µm)Buffer (TBAHS in water): Acetonitrile (90:10 v/v)1.0 mL/minUV at 275 nm ijpbs.com
LC-MS/MSZorbax SBCN (150 x 4.6mm; 5µ)Ammonium (B1175870) acetate (B1210297) buffer and Acetonitrile (gradient)1.3 mL/minUV at 277 nm & MS/MS researchgate.net
RP-UPLCAcquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Ammonium acetate buffer and Acetonitrile (10:90 v/v)0.6 mL/minUV at 238 nm japsonline.com
LC-MS/MSThermo Betabasic-8 (100 mm x 4.6 mm, 5 µm)Methanol: Ammonium acetate solution (70:30 v/v)1.0 mL/minMS/MS (MRM) researchgate.net

Application of Deuterated Analogs in Tracer Studies and Metabolic Pathway Elucidation (Methodological Focus)

Deuterated analogs, such as Paliperidone E-oxime-d4, are powerful tools in metabolic research due to the unique properties of deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. Their application is primarily methodological, enhancing the precision and clarity of analytical studies. researchgate.net

Tracer Studies for Pathway Elucidation: In tracer studies, a deuterated compound is used to follow, or "trace," its metabolic fate. When a 1:1 mixture of the unlabeled compound (e.g., Paliperidone E-oxime) and its deuterated analog (this compound) is incubated in an in vitro system, any metabolite formed will appear as a characteristic doublet in the mass spectrum. scispace.com This doublet consists of two peaks separated by the number of deuterium atoms (in this case, four mass units). This signature pattern makes it straightforward to distinguish true drug-related metabolites from endogenous matrix components, greatly simplifying data interpretation. scispace.com This method allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net If the breaking of this bond is the rate-limiting step in a metabolic reaction (often the case in CYP450-mediated oxidations), the reaction will proceed more slowly for the deuterated compound. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), can be used methodologically to identify specific sites of metabolism on a molecule. researchgate.net

Internal Standards for Quantification: Perhaps the most common application of deuterated analogs in analytical chemistry is their use as internal standards (IS) for quantitative LC-MS/MS analysis. cerilliant.com An ideal internal standard behaves identically to the analyte during sample preparation (extraction, etc.) and has very similar chromatographic and ionization properties. chromforum.org Deuterated analogs are considered the "gold standard" for this purpose. scispace.com this compound would co-elute with the non-deuterated E-oxime but is easily distinguished by the mass spectrometer due to its higher mass. chromforum.org By adding a known amount of the deuterated standard to each sample, it can be used to correct for any variability in the analytical process, leading to highly accurate and precise quantification of the target analyte. cerilliant.com A method for quantifying paliperidone in plasma, for example, uses Paliperidone-d4 as the internal standard, monitoring the m/z transition 431.2 > 211.2 for the IS alongside the transition for the analyte. researchgate.net

Table 2: Methodological Applications of this compound

ApplicationMethodological PrincipleAnalytical OutcomeReference
Metabolic TracerIncubation of a 1:1 mixture of labeled and unlabeled compound. Metabolites are identified by a unique mass doublet in the MS spectrum.Unambiguous identification of drug-related metabolites and elucidation of biotransformation pathways. scispace.com
Internal Standard (IS)A known quantity of the deuterated analog is added to samples. It co-elutes with the analyte but is differentiated by mass.Corrects for variability in sample preparation and instrument response, enabling highly accurate and precise quantification via LC-MS/MS. researchgate.netcerilliant.com
Mechanistic StudiesThe Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect).Slowing of metabolism at the site of deuteration can help identify specific metabolic "soft spots" on the molecule. researchgate.net

Future Directions in Paliperidone E Oxime D4 Research

Advancements in High-Throughput Analytical Techniques for Isomer Analysis

The analysis of geometric isomers, such as the E and Z isomers of paliperidone (B428) oxime, is a critical aspect of drug metabolism and safety assessment. Future research will likely focus on the development of more rapid and efficient analytical techniques to differentiate and quantify these isomers. High-throughput experimentation is a growing field that allows for the execution of a large number of experiments in a short period, and it requires fast analytical techniques to generate data at a comparable rate. nih.govnih.govresearchgate.net

Currently, techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the gold standard. However, emerging technologies such as supercritical fluid chromatography (SFC) and ion mobility-mass spectrometry (IM-MS) are poised to offer significant advantages. SFC, with its use of supercritical fluids as the mobile phase, can provide faster separations and unique selectivity for isomers. IM-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase, which can be particularly useful for resolving closely related isomers. The integration of these advanced techniques into high-throughput screening platforms will enable more comprehensive and efficient analysis of paliperidone metabolism.

Analytical TechniquePrinciplePotential Advantages for Isomer Analysis
UHPLC-MS Differential partitioning between a stationary phase and a liquid mobile phase, coupled with mass-to-charge ratio detection.High resolution and sensitivity.
SFC-MS Differential partitioning between a stationary phase and a supercritical fluid mobile phase, coupled with mass-to-charge ratio detection.Faster analysis times, unique selectivity for isomers, and reduced solvent consumption.
IM-MS Separation of ions in the gas phase based on their mobility, coupled with mass-to-charge ratio detection.Rapid, gas-phase separation of isomers, providing an additional dimension of separation.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. nih.govresearchgate.net In the context of Paliperidone E-oxime-d4, these approaches can be used to predict the relative stabilities of the E and Z isomers, their spectroscopic properties, and their interactions with metabolizing enzymes.

Quantum mechanics (QM) calculations, for instance, can provide insights into the electronic structure and energy differences between the isomers, helping to rationalize their observed abundance. nih.gov Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the isomers and their binding to enzymes like cytochrome P450s, which are involved in drug metabolism. nih.gov These predictive studies can help in understanding the metabolic fate of paliperidone and the potential for differential metabolism of its oxime isomers. The development of more accurate and efficient computational methods will be crucial for accelerating the design and interpretation of experimental studies. nih.gov

Computational MethodInformation ProvidedRelevance to this compound
Quantum Mechanics (QM) Electronic structure, relative isomer stability, and spectroscopic properties.Understanding the intrinsic properties of the isomers and aiding in their characterization.
Molecular Dynamics (MD) Conformational dynamics and binding interactions with proteins.Predicting the metabolic fate of the isomers and their potential for differential enzyme interactions.

Innovative Synthetic Approaches for Tailored Deuterated Reference Standards

The synthesis of high-purity, selectively deuterated internal standards is essential for accurate quantitative bioanalysis. iaea.org Future research in this area will focus on developing more efficient, selective, and environmentally friendly synthetic methods for preparing compounds like this compound.

One area of innovation is the use of novel catalytic systems for deuterium (B1214612) incorporation. For example, transition-metal-catalyzed C-H activation/deuteration reactions offer a direct and atom-economical way to introduce deuterium into specific positions of a molecule. Additionally, advances in stereoselective synthesis will be critical for controlling the geometry of the oxime double bond, ensuring the exclusive formation of the desired E-isomer. The development of innovative analytical strategies is also crucial to address challenges such as the lack of commercial reference standards for metabolites. vu.nl The application of these advanced synthetic strategies will not only improve the quality of deuterated standards but also facilitate the synthesis of other isotopically labeled compounds for use in drug metabolism and pharmacokinetic research.

Synthetic StrategyDescriptionAdvantages for Deuterated Standard Synthesis
Catalytic C-H Deuteration Direct incorporation of deuterium into C-H bonds using a catalyst.High efficiency and selectivity, reducing the number of synthetic steps.
Stereoselective Synthesis Methods that preferentially form one stereoisomer over others.Control of the oxime geometry, leading to high isomeric purity.
Flow Chemistry Performing reactions in a continuously flowing stream.Improved reaction control, safety, and scalability.

Q & A

How can researchers design a reproducible synthesis protocol for Paliperidone E-oxime-d4?

Basic Question
To ensure reproducibility, synthesize this compound using a stepwise protocol that includes:

  • Detailed reaction conditions (solvents, catalysts, temperature, and time) documented with tolerances for critical parameters .
  • Characterization data (NMR, HRMS, HPLC purity) for intermediates and final product, adhering to guidelines for new compounds .
  • Supporting information for excess compounds (beyond five) to avoid cluttering the main manuscript .
  • Validation against deuterium incorporation efficiency using mass spectrometry and isotopic purity assays .

What analytical techniques are optimal for characterizing this compound in complex matrices?

Basic Question
Prioritize hyphenated techniques to address specificity and sensitivity:

  • Ultrafast Liquid Chromatography (UFLC) with photodiode array detection for separating isomers and quantifying degradation products .
  • Mass spectrometry (MS/MS) for structural elucidation and isotopic pattern verification .
  • Validation parameters (linearity, LOD/LOQ, recovery) using ICH Q2(R1) guidelines, with statistical validation (e.g., ANOVA for inter-day precision) .

How should researchers resolve discrepancies in pharmacokinetic (PK) data for this compound across studies?

Advanced Question
Address contradictions through:

  • Meta-analysis of PK parameters (e.g., AUC, Cmax) using standardized normalization (e.g., body weight or metabolic ratios) .
  • Covariate adjustment for variables like formulation differences (e.g., extended-release vs. immediate-release) .
  • In silico modeling (e.g., PBPK) to simulate deuterium isotope effects on clearance and bioavailability .

What strategies enhance chromatographic method robustness for this compound analysis?

Advanced Question
Implement Analytical Quality-by-Design (AQbD) principles:

  • Critical Method Parameters (CMPs) screening (e.g., column temperature, gradient slope) via factorial design .
  • Response Surface Methodology (RSM) to optimize resolution and runtime .
  • Design Space Validation with edge-of-failure testing to ensure method robustness under variable conditions .

How can FINER criteria improve research question formulation for deuterated drug studies?

Basic Question
Apply the FINER framework:

  • Feasibility : Ensure access to isotopic labeling facilities and reference standards .
  • Novelty : Focus on understudied deuterium effects (e.g., metabolic stability in CYP450 isoforms) .
  • Ethical Compliance : Declare deuterated compound safety data in animal/human protocols .

What statistical methods are critical for analyzing deuterium-induced metabolic shifts?

Advanced Question
Use multivariate approaches:

  • Principal Component Analysis (PCA) to differentiate metabolic profiles between deuterated and non-deuterated analogs .
  • T-test/ANOVA for comparing isotopic enrichment ratios across biological replicates .
  • Error propagation analysis to quantify uncertainties in MS-based quantification .

How to ensure ethical compliance in human studies involving this compound?

Basic Question
Follow institutional review board (IRB) guidelines:

  • Participant selection : Explicit inclusion/exclusion criteria (e.g., CYP2D6 genotype) .
  • Data anonymization : Remove identifiers from pharmacokinetic datasets .
  • Conflict of Interest (COI) declaration : Disclose funding sources (e.g., pharmaceutical sponsors) .

What open science practices apply to deuterated antipsychotic research?

Advanced Question
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata standardization : Use platforms like ChEMBL or PubChem for compound identifiers .
  • Data repositories : Share raw chromatograms and NMR spectra via Zenodo or Figshare .
  • Replication kits : Include synthetic protocols and analytical validation reports .

How can protocol variations impact replicability in deuterated drug synthesis?

Advanced Question
Mitigate variability through:

  • Critical parameter documentation : Report tolerances for reaction conditions (e.g., ±2°C for temperature-sensitive steps) .
  • Cross-lab validation : Collaborate with independent labs to test protocol robustness .
  • Error logs : Document failed attempts (e.g., hydrolysis under acidic conditions) in supplementary materials .

What computational tools aid in modeling deuterium isotope effects on this compound?

Advanced Question
Leverage in silico platforms:

  • Molecular Dynamics (MD) simulations : Predict deuterium-induced conformational changes in drug-target complexes .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate kinetic isotope effects (KIEs) for metabolic reactions .
  • ADMET predictors : Estimate bioavailability shifts using deuterium-specific parameters .

Notes

  • Referencing : Citations follow evidence ID numbering (e.g., ).
  • Data Presentation : Raw data should be archived in appendices or repositories per journal guidelines .
  • Ethics : Human/animal studies require explicit IRB approval and COI declarations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.